2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol It is characterized by the presence of an amino group, a methoxy-substituted pyridine ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-1-(5-methoxypyridin-3-yl)ethanone, while substitution reactions can produce various derivatives with different functional groups on the pyridine ring .
Scientific Research Applications
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The methoxy-substituted pyridine ring can participate in π-π interactions and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-methoxypyridin-2-yl)ethan-1-ol: Similar structure but with the methoxy group at a different position on the pyridine ring.
2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol: Similar structure but with an additional amino group on the ethan-1-ol moiety.
Uniqueness
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(4-10-5-7)8(11)3-9/h2,4-5,8,11H,3,9H2,1H3 |
InChI Key |
PZQXNJOFVNFPJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(CN)O |
Origin of Product |
United States |
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